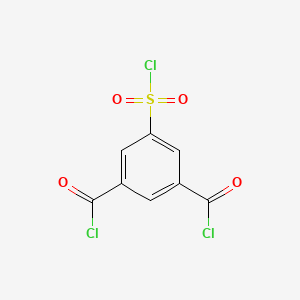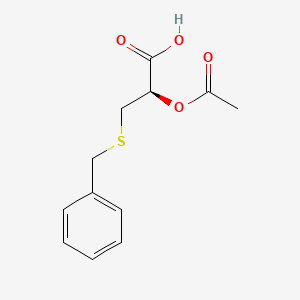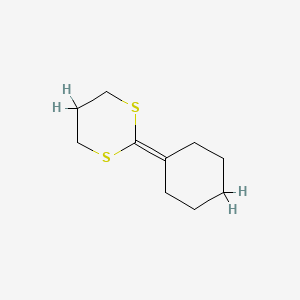![molecular formula C14H10Cl5N B14678133 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline CAS No. 38766-63-1](/img/structure/B14678133.png)
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is an organic compound with significant applications in various fields. It is characterized by its complex structure, which includes multiple chlorine atoms and aromatic rings. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline typically involves the reaction of aniline with 4-chlorobenzyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves multiple steps, including chlorination and nucleophilic substitution, to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines. These products have diverse applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dicofol: A similar compound with a trichloromethyl group and chlorinated aromatic rings.
DDT: Another related compound known for its insecticidal properties.
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline is unique due to its specific substitution pattern and reactivity. Unlike dicofol and DDT, this compound has distinct applications in scientific research and industrial processes, making it a valuable substance in various fields.
Propiedades
Número CAS |
38766-63-1 |
|---|---|
Fórmula molecular |
C14H10Cl5N |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline |
InChI |
InChI=1S/C14H10Cl5N/c15-10-3-1-9(2-4-10)13(14(17,18)19)20-12-7-5-11(16)6-8-12/h1-8,13,20H |
Clave InChI |
PGRFFFRBQWBQBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


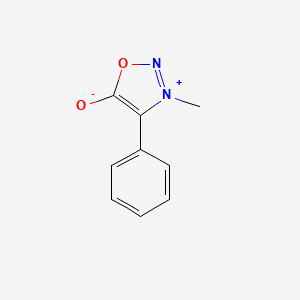
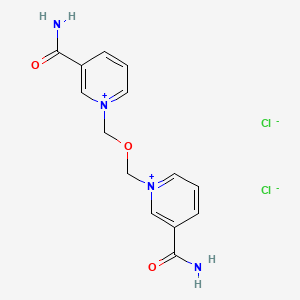
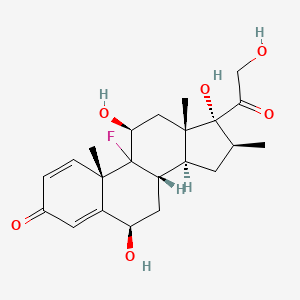
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
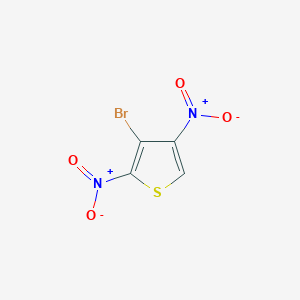
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

